molecular formula C13H12BrNO2S B4791751 4-bromo-N-(4-methoxybenzyl)-2-thiophenecarboxamide

4-bromo-N-(4-methoxybenzyl)-2-thiophenecarboxamide

Cat. No.: B4791751
M. Wt: 326.21 g/mol
InChI Key: HUHMRMDNZGPGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(4-methoxybenzyl)-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BMBT and is a member of the thiophene family of compounds.

Mechanism of Action

The mechanism of action of BMBT is not fully understood. However, it is believed that BMBT exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
BMBT has been shown to have anti-inflammatory effects in various in vitro and in vivo studies. BMBT has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages and monocytes. BMBT has also been shown to reduce the production of reactive oxygen species (ROS) in macrophages, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the major advantages of BMBT is its ease of synthesis. BMBT can be synthesized using simple and readily available starting materials. BMBT is also stable under normal laboratory conditions, which makes it easy to handle and store.
One of the limitations of BMBT is its low solubility in water. This can make it difficult to study the compound in aqueous environments. BMBT is also relatively new, and its full potential has not yet been explored.

Future Directions

There are several future directions for the study of BMBT. One direction is the development of new organic semiconductors based on BMBT. These semiconductors could have potential applications in electronic devices such as solar cells, transistors, and light-emitting diodes.
Another direction is the study of BMBT for its potential use in the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of BMBT and its potential therapeutic effects.
In conclusion, 4-bromo-N-(4-methoxybenzyl)-2-thiophenecarboxamide is a chemical compound that has potential applications in various fields. Its ease of synthesis and stability make it an attractive compound for scientific research. Further studies are needed to fully understand the potential of BMBT in various fields.

Scientific Research Applications

BMBT has been extensively studied for its potential applications in various fields. One of the major applications of BMBT is in the field of organic electronics. BMBT has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells, transistors, and light-emitting diodes.
BMBT has also been studied for its potential applications in the field of medicine. BMBT has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Properties

IUPAC Name

4-bromo-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c1-17-11-4-2-9(3-5-11)7-15-13(16)12-6-10(14)8-18-12/h2-6,8H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHMRMDNZGPGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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